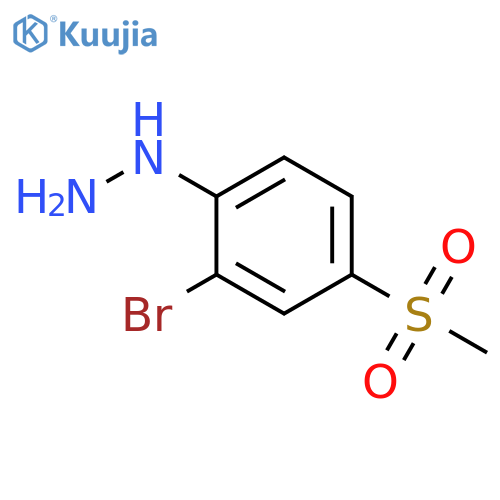Cas no 849035-73-0 (2-Bromo-4-(methylsulfonyl)phenylhydrazine)

849035-73-0 structure
商品名:2-Bromo-4-(methylsulfonyl)phenylhydrazine
2-Bromo-4-(methylsulfonyl)phenylhydrazine 化学的及び物理的性質
名前と識別子
-
- Hydrazine,[2-bromo-4-(methylsulfonyl)phenyl]-
- [2-Bromo-4-(methylsulfonyl)phenyl]hydrazine
- [2-BROMO-4-(METHYLSULPHONYL)PHENYL]HYDRAZINE
- 2-Bromo-4-(methylsulphonyl)-1-hydrazinobenzene
- 2-Bromo-4-(methylsulphonyl)phenylhydrazine 95+%
- ZIB03573
- (2-Bromo-4-(methylsulfonyl)phenyl)hydrazine
- MFCD04037940
- PS-5993
- 849035-73-0
- DTXSID40375522
- (2-bromo-4-methanesulfonylphenyl)hydrazine
- AKOS015835193
- CS-0315549
- DB-016934
- 2-Bromo-4-(methylsulphonyl)phenylhydrazine
- (2-bromo-4-methylsulfonylphenyl)hydrazine
- 2-Bromo-4-(methylsulfonyl)phenylhydrazine
-
- MDL: MFCD04037940
- インチ: 1S/C7H9BrN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
- InChIKey: CCGWLSRTZZBNTG-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(S(C)(=O)=O)C=C1Br)N
計算された属性
- せいみつぶんしりょう: 263.95681g/mol
- どういたいしつりょう: 263.95681g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.721±0.06 g/cm3(Predicted)
- ふってん: 436.3±45.0 °C(Predicted)
- 酸性度係数(pKa): 3.35±0.27(Predicted)
2-Bromo-4-(methylsulfonyl)phenylhydrazine セキュリティ情報
2-Bromo-4-(methylsulfonyl)phenylhydrazine 税関データ
- 税関コード:2928009090
2-Bromo-4-(methylsulfonyl)phenylhydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1386219-250mg |
(2-Bromo-4-(methylsulfonyl)phenyl)hydrazine |
849035-73-0 | 95% | 250mg |
¥735.00 | 2024-07-28 | |
| TRC | B816270-500mg |
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 500mg |
$ 160.00 | 2022-04-27 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009339-1g |
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 1g |
1868.0CNY | 2021-07-05 | ||
| Apollo Scientific | OR7916-250mg |
2-Bromo-4-(methylsulphonyl)phenylhydrazine |
849035-73-0 | 95+% | 250mg |
£48.00 | 2025-02-20 | |
| Fluorochem | 023635-1g |
2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 95%+ | 1g |
£80.00 | 2022-03-01 | |
| A2B Chem LLC | AC27413-250mg |
[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine |
849035-73-0 | 250mg |
$55.00 | 2024-04-19 | ||
| abcr | AB247761-5g |
[2-Bromo-4-(methylsulphonyl)phenyl]hydrazine; . |
849035-73-0 | 5g |
€466.40 | 2025-02-17 | ||
| 1PlusChem | 1P004W39-250mg |
(2-Bromo-4-(methylsulfonyl)phenyl)hydrazine |
849035-73-0 | 250mg |
$57.00 | 2025-02-21 | ||
| Key Organics Ltd | PS-5993-1mg |
2-Bromo-4-(methylsulphonyl)phenylhydrazine |
849035-73-0 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-5993-10mg |
2-Bromo-4-(methylsulphonyl)phenylhydrazine |
849035-73-0 | >95% | 10mg |
£63.00 | 2025-02-09 |
2-Bromo-4-(methylsulfonyl)phenylhydrazine 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
849035-73-0 (2-Bromo-4-(methylsulfonyl)phenylhydrazine) 関連製品
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 857369-11-0(2-Oxoethanethioamide)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:849035-73-0)2-Bromo-4-(methylsulfonyl)phenylhydrazine

清らかである:99%
はかる:5g
価格 ($):276.0